Ethyl (2R)-2-acetyl-2-methylpent-4-enoate
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Overview
Description
Ethyl (2R)-2-acetyl-2-methylpent-4-enoate is an organic compound belonging to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound features a unique structure with an acetyl group and a methyl group attached to a pent-4-enoate backbone, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (2R)-2-acetyl-2-methylpent-4-enoate can be synthesized through esterification reactions. One common method involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of esters like this compound often employs continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactor technology has also been explored to enhance the efficiency and sustainability of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-acetyl-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and ethers
Scientific Research Applications
Ethyl (2R)-2-acetyl-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-acetyl-2-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacking the acetyl and methyl groups.
Methyl butyrate: Another ester with a different carbon chain length and structure.
Isopentyl acetate: Known for its banana-like fragrance, it has a different arrangement of functional groups.
Uniqueness
Ethyl (2R)-2-acetyl-2-methylpent-4-enoate stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties
Properties
CAS No. |
73553-37-4 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl (2R)-2-acetyl-2-methylpent-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-5-7-10(4,8(3)11)9(12)13-6-2/h5H,1,6-7H2,2-4H3/t10-/m1/s1 |
InChI Key |
VBAZTDQXLNSBOH-SNVBAGLBSA-N |
Isomeric SMILES |
CCOC(=O)[C@](C)(CC=C)C(=O)C |
Canonical SMILES |
CCOC(=O)C(C)(CC=C)C(=O)C |
Origin of Product |
United States |
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